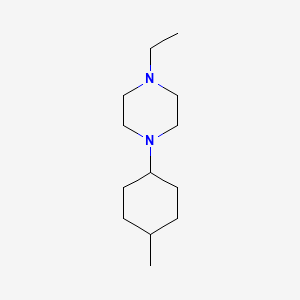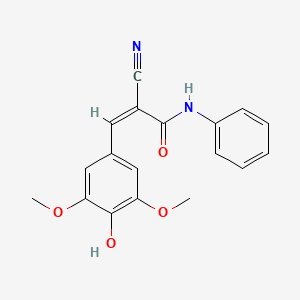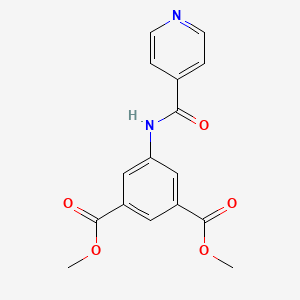![molecular formula C13H14BrN3S B5714851 2-butanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5714851.png)
2-butanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-butanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone is a chemical compound that has been studied for its potential application in scientific research. This compound is synthesized using a specific method and has been found to have a mechanism of action that affects biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 2-butanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone involves the inhibition of enzymes involved in biochemical and physiological processes. Specifically, this compound has been found to inhibit the activity of bacterial enzymes involved in the biosynthesis of peptidoglycan, which is a key component of the bacterial cell wall. It has also been found to inhibit the activity of cancer cell enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-butanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone are related to its mechanism of action. By inhibiting enzymes involved in peptidoglycan biosynthesis, this compound disrupts bacterial cell wall synthesis and can lead to bacterial cell death. By inhibiting enzymes involved in DNA replication and repair, this compound can inhibit cancer cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-butanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone in lab experiments is its antimicrobial properties, which make it a potentially useful compound for studying bacterial infections. Another advantage is its potential use in cancer treatment, which makes it a useful compound for studying cancer cell growth and proliferation. One limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for further research on 2-butanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone. One direction is to further study its mechanism of action and identify other enzymes that it may inhibit. Another direction is to study its potential use in combination with other antimicrobial or cancer treatments. Additionally, further research is needed to determine its toxicity and potential side effects in vivo. Finally, future research could explore the potential use of this compound in other areas of scientific research.
Méthodes De Synthèse
2-butanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone is synthesized using a reaction between 4-bromobenzaldehyde and thiosemicarbazide in the presence of 2-butanone. The reaction is carried out under reflux conditions and the resulting product is purified using recrystallization.
Applications De Recherche Scientifique
2-butanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone has been studied for its potential application in scientific research. This compound has been found to have antimicrobial properties and has been tested against various bacterial strains. It has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
4-(4-bromophenyl)-N-[(E)-butan-2-ylideneamino]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3S/c1-3-9(2)16-17-13-15-12(8-18-13)10-4-6-11(14)7-5-10/h4-8H,3H2,1-2H3,(H,15,17)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFMRCRKBJMEMI-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC1=NC(=CS1)C2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/NC1=NC(=CS1)C2=CC=C(C=C2)Br)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromophenyl)-N-[(E)-butan-2-ylideneamino]-1,3-thiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,3-dimethyl-2-oxobutoxy)-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5714772.png)


![N-(4-methoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5714789.png)
![(2-chloro-6-fluorobenzyl)[4-(1-pyrrolidinyl)phenyl]amine](/img/structure/B5714794.png)

![N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)benzyl]urea](/img/structure/B5714798.png)
![4-[(4-isobutoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5714804.png)
![1-benzyl-4-[2-(ethylthio)benzoyl]piperazine](/img/structure/B5714810.png)
![2-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}benzoic acid](/img/structure/B5714815.png)


![methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5714835.png)
![5-[(4-tert-butylphenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5714857.png)